Amido Ethyl Meloxicam (Meloxicam Impurity)

描述

BenchChem offers high-quality Amido Ethyl Meloxicam (Meloxicam Impurity) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Amido Ethyl Meloxicam (Meloxicam Impurity) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

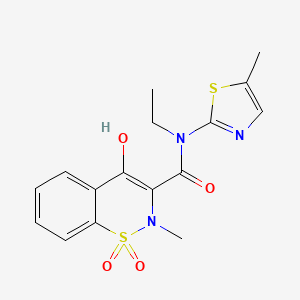

IUPAC Name |

N-ethyl-4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S2/c1-4-19(16-17-9-10(2)24-16)15(21)13-14(20)11-7-5-6-8-12(11)25(22,23)18(13)3/h5-9,20H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGTQFLHZAJMDBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=NC=C(S1)C)C(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716206 | |

| Record name | N-Ethyl-4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881399-30-0 | |

| Record name | N-Ethyl-4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Pathway of Amido Ethyl Meloxicam Impurity

Introduction: The Imperative of Purity in Pharmaceutical Manufacturing

Meloxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, is widely prescribed for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[1][2] Its therapeutic efficacy is intrinsically linked to its purity. In the landscape of pharmaceutical development and manufacturing, the identification, characterization, and control of impurities are not merely regulatory hurdles but are fundamental to ensuring the safety and efficacy of the final drug product.[3] This guide provides a detailed exploration of the synthesis of Meloxicam and elucidates a plausible synthetic pathway for the formation of a known impurity, Amido Ethyl Meloxicam.[4][5]

This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural overview but a deep dive into the chemical causality underpinning the synthetic transformations and the genesis of process-related impurities.

The Core Synthesis of Meloxicam: A Mechanistic Perspective

The most prevalent and industrially scalable synthesis of Meloxicam involves the condensation of an activated derivative of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxide with 2-amino-5-methylthiazole.[6][7] The common starting material is the ethyl or methyl ester of this benzothiazine core.[8][9]

The selection of an ester as the activated form of the carboxylic acid is a critical choice. Direct amidation between a carboxylic acid and an amine is often thermodynamically unfavorable and requires harsh conditions.[10] The ester, being more electrophilic at the carbonyl carbon, readily undergoes nucleophilic acyl substitution with the amino group of the thiazole ring, making the reaction more feasible under manageable conditions.[11]

Key Precursor: 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide

The synthesis of this key precursor typically starts from saccharin and proceeds through several steps, including N-alkylation and Dieckmann-type condensation, to form the benzothiazine ring system.[12][13] The choice of the ester group (methyl or ethyl) in this precursor can influence reaction kinetics and impurity profiles. For the purpose of this guide, we will focus on the ethyl ester as a direct precursor to understanding the formation of the Amido Ethyl Meloxicam impurity.

The Main Event: Amide Bond Formation

The final step in the synthesis of Meloxicam is the transamidation reaction between ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide and 2-amino-5-methylthiazole.[6][7] This reaction is typically carried out in a high-boiling point solvent such as dimethyl sulfoxide (DMSO) or xylene at elevated temperatures.[6][7]

The mechanism proceeds via a nucleophilic attack of the primary amino group of 2-amino-5-methylthiazole on the electrophilic carbonyl carbon of the ethyl ester. This forms a tetrahedral intermediate which then collapses, eliminating ethanol as a leaving group, to yield the final amide product, Meloxicam. The high temperature is necessary to drive the reaction to completion, often with the concurrent removal of the ethanol byproduct to shift the equilibrium towards the product side.[6][7]

Caption: Core synthesis pathway of Meloxicam.

Genesis of an Impurity: The Amido Ethyl Meloxicam Pathway

The Amido Ethyl Meloxicam impurity, chemically identified as N-ethyl-4-hydroxy-2-methyl-N-(5-methylthiazol-2-yl)-2H-benzo[e][4][6]thiazine-3-carboxamide 1,1-dioxide, is a process-related impurity that can arise during the synthesis of Meloxicam.[4][5][14] Its formation is a compelling example of how seemingly minor variations or contaminants in a reaction can lead to the generation of undesirable side products.

Proposed Mechanism of Formation

The most plausible mechanism for the formation of Amido Ethyl Meloxicam is a competitive N-alkylation reaction. This pathway presupposes the presence of an ethylating agent and the formation of an N-ethylated intermediate of the primary amine reactant.

-

N-Ethylation of 2-Amino-5-methylthiazole: The primary amino group of 2-amino-5-methylthiazole can be ethylated by a suitable ethylating agent present in the reaction mixture to form N-ethyl-5-methylthiazol-2-amine.

-

Competitive Condensation: This newly formed secondary amine, N-ethyl-5-methylthiazol-2-amine, can then compete with the unreacted 2-amino-5-methylthiazole in the nucleophilic attack on the ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide.

-

Formation of the Impurity: The condensation of the N-ethylated amine with the benzothiazine precursor proceeds through a similar tetrahedral intermediate as the main reaction, ultimately yielding the Amido Ethyl Meloxicam impurity.

Potential Sources of the Ethylating Agent

The critical question is the origin of the ethylating agent. Several possibilities exist:

-

Residual Ethylating Agents from Precursor Synthesis: The synthesis of the benzothiazine precursor might involve the use of ethylating agents (e.g., ethyl iodide, diethyl sulfate) for N-methylation or other steps. Incomplete removal of these reagents could lead to the carry-over and subsequent side reactions.

-

Degradation of Ethanol: Under the high-temperature conditions of the final condensation step, particularly in the presence of acidic or basic catalysts, the ethanol byproduct could potentially dehydrate to ethene, which might act as an alkylating agent, or undergo other transformations that generate ethylating species.

-

Contaminants in Solvents or Reagents: The use of industrial-grade solvents or reagents may introduce ethyl-containing impurities that can act as ethylating agents.

Caption: Proposed pathway for Amido Ethyl Meloxicam formation.

Experimental Protocol: Synthesis and Impurity Simulation

The following protocol outlines a laboratory-scale synthesis of Meloxicam, which can be adapted to study the formation of the Amido Ethyl Meloxicam impurity by intentionally introducing a source of ethylamine or an ethylating agent.

Objective: To synthesize Meloxicam and simulate the formation of Amido Ethyl Meloxicam.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide | 297.33 | 5.0 g | 16.8 |

| 2-Amino-5-methylthiazole | 114.17 | 2.1 g | 18.4 |

| Ethylamine (70% in water) | 45.07 | 0.1 mL | ~1.6 |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 25 mL | - |

| Ethanol | 46.07 | 50 mL | - |

Procedure:

-

To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide (5.0 g, 16.8 mmol) and 2-amino-5-methylthiazole (2.1 g, 18.4 mmol).

-

Add dimethyl sulfoxide (25 mL) to the flask and stir the mixture to obtain a suspension.

-

For impurity simulation, add ethylamine (0.1 mL) to the reaction mixture.

-

Heat the reaction mixture to 140-150 °C under a gentle stream of nitrogen.

-

Maintain the temperature for 4-6 hours. During this time, ethanol will be distilled off.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Add ethanol (50 mL) to the reaction mixture and stir for 30 minutes.

-

Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to obtain the crude product containing Meloxicam and the Amido Ethyl Meloxicam impurity.

-

The crude product can be analyzed by HPLC and Mass Spectrometry to confirm the presence of the impurity. Further purification can be achieved by recrystallization.[15]

Analytical Characterization

The identification and quantification of the Amido Ethyl Meloxicam impurity are crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed for this purpose.[16][17]

Typical HPLC Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | A gradient mixture of a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 360 nm) |

| Column Temperature | 40 °C |

The retention time of Amido Ethyl Meloxicam will be different from that of Meloxicam, allowing for their separation and quantification. Mass spectrometry (MS) can be coupled with HPLC to confirm the identity of the impurity by determining its molecular weight, which is 379.4 g/mol .[4]

Conclusion and Mitigation Strategies

The formation of Amido Ethyl Meloxicam is a clear illustration of the challenges in controlling process-related impurities in pharmaceutical synthesis. A thorough understanding of the reaction mechanism and potential side reactions is paramount.

Mitigation strategies should focus on:

-

Raw Material Control: Rigorous testing of starting materials and reagents to ensure the absence of ethylating agents or ethylamine.

-

Process Optimization: Careful control of reaction temperature and time to minimize the potential for side reactions and degradation.

-

Purification Procedures: Development of robust purification methods, such as recrystallization, to effectively remove the impurity from the final active pharmaceutical ingredient.[15]

By implementing these strategies, pharmaceutical manufacturers can ensure the consistent production of high-purity Meloxicam, thereby safeguarding patient safety and meeting stringent regulatory requirements.

References

- CN102775401A - Synthesis method of meloxicam - Google Patents.

-

Amido Ethyl Meloxicam. Cleanchem. Available at: [Link]

-

Synthesis, Spectroscopic and Biological Investigation of a New Ca(II) Complex of Meloxicam as Potential COX-2 Inhibitor - NIH. Available at: [Link]

-

New Meloxicam Derivatives—Synthesis and Interaction with Phospholipid Bilayers Measured by Differential Scanning Calorimetry and Fluorescence Spectroscopy - PMC - NIH. Available at: [Link]

-

24.3: Synthesis of Amides - Chemistry LibreTexts. Available at: [Link]

-

Synthesis of Meloxicam. | Download Scientific Diagram - ResearchGate. Available at: [Link]

- CN102775401B - Synthesis method of meloxicam - Google Patents.

-

MELOXICAM Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. PharmaCompass. Available at: [Link]

-

Meloxicam-impurities | Pharmaffiliates. Available at: [Link]

- Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides - Google Patents.

- EP1645559B1 - Process for the purification of meloxicam - Google Patents.

-

Amide synthesis by acylation - Organic Chemistry Portal. Available at: [Link]

-

Meloxicam Impurities and Related Compound - Veeprho. Available at: [Link]

-

Meloxicam - LiverTox - NCBI Bookshelf - NIH. Available at: [Link]

-

An Overview of the Synthetic Routes of 2-Alkyl-4-Hydroxy-2H-1, 2-Benzothiazine-3-Carboxamides -1, 1-Dioxides (Oxicams) and their Analogues - ResearchGate. Available at: [Link]

-

Recent developments in catalytic amide bond formation | Request PDF - ResearchGate. Available at: [Link]

-

Meloxicam (oral route) - Side effects & dosage - Mayo Clinic. Available at: [Link]

-

A new sustainable, efficient amide synthesis process can streamline drug production & reduce costs - DST. Available at: [Link]

-

Meloxicam - USP-NF. Available at: [Link]

-

Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues - PMC - PubMed Central. Available at: [Link]

-

Meloxicam Side Effects: Common, Severe, Long Term - Drugs.com. Available at: [Link]

-

Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview - MDPI. Available at: [Link]

-

L550 Analysis of Meloxicam in Accordance with the United States Pharmacopoeia by Nexera XR - Shimadzu. Available at: [Link]

-

Synthesis of 4-hydroxy-2-methyl-N-(2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide (sudoxicam). - PrepChem.com. Available at: [Link]

-

Amido Ethyl Meloxicam (Meloxicam Impurity) | C16H17N3O4S2 | CID 54716305 - PubChem. Available at: [Link]

-

chromatogram of meloxicam and its impurities A,D having retention time... - ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Meloxicam (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. veeprho.com [veeprho.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. CN102775401A - Synthesis method of meloxicam - Google Patents [patents.google.com]

- 7. CN102775401B - Synthesis method of meloxicam - Google Patents [patents.google.com]

- 8. Meloxicam synthesis - chemicalbook [chemicalbook.com]

- 9. MELOXICAM Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Amide synthesis by acylation [organic-chemistry.org]

- 12. New Meloxicam Derivatives—Synthesis and Interaction with Phospholipid Bilayers Measured by Differential Scanning Calorimetry and Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Amido Ethyl Meloxicam (Meloxicam Impurity) | C16H17N3O4S2 | CID 54716305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. EP1645559B1 - Process for the purification of meloxicam - Google Patents [patents.google.com]

- 16. uspnf.com [uspnf.com]

- 17. shimadzu.com [shimadzu.com]

Advanced Toxicology and Control Strategy for Meloxicam Impurities

Executive Technical Summary

In the development and manufacturing of Meloxicam, a COX-2 preferential non-steroidal anti-inflammatory drug (NSAID), the control of impurities is not merely a compliance exercise but a critical toxicological safeguard. While Meloxicam itself exhibits a favorable safety profile regarding gastrointestinal tolerability compared to non-selective NSAIDs, its synthesis involves reactive intermediates with significant genotoxic potential.

This technical guide synthesizes the toxicological landscape of Meloxicam impurities, focusing on the 2-amino-5-methylthiazole intermediate (Impurity B) and the N-methylated by-products (Impurity C). It aligns with ICH M7(R1) guidelines for mutagenic impurities and provides a robust framework for analytical control and risk mitigation in drug substance manufacturing.

Impurity Profiling & Origin

The impurity profile of Meloxicam is distinct, stemming primarily from its convergent synthesis pathway involving the coupling of a benzothiazine ester with an aminothiazole. Understanding the origin—whether process-related or degradation-driven—is the first step in toxicological risk assessment.

Key Impurities of Toxicological Concern

The following table consolidates the primary impurities identified in pharmacopoeial monographs (USP/EP) and literature.

| Impurity Name | Common Name | Origin | Structure / Chemical Class | Risk Classification |

| Impurity A | Ethyl Ester Intermediate | Process (Starting Material) | Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | Low (Class 5) - Irritant |

| Impurity B | Aminothiazole | Process (Intermediate) / Degradant | 2-Amino-5-methylthiazole | High (Class 2/3) - Mutagenic Alert |

| Impurity C | N-Methyl Meloxicam | Process (Side Reaction) | N-(3,5-Dimethylthiazol-2-ylidene)-...[1][2][3] | Moderate - Structural Analog |

| Impurity D | Ethyl-imine Meloxicam | Process | 3-Ethyl-2-imine derivative | Low |

| Impurity E | Ethylamide | Process | N-ethyl-N'-(5-methyl-2-thiazolyl)... | Low |

Synthesis & Impurity Formation Pathway

The synthesis of Meloxicam typically involves the reaction of Impurity A with Impurity B in refluxing xylene or similar solvents. Impurity C arises from the methylation of the thiazole nitrogen rather than the exocyclic nitrogen, or via rearrangement.

Figure 1: Synthesis pathway of Meloxicam highlighting the origin of key impurities A, B, and C.

Toxicological Assessment: The Core Analysis

The primary toxicological concern in Meloxicam drug substance is the presence of Mutagenic Impurities (MIs) . Under ICH M7, impurities are classified based on their potential to cause DNA damage.

Deep Dive: Impurity B (2-Amino-5-methylthiazole)

Impurity B is the most critical entity in the profile.

-

Structural Alert: It contains a primary amine linked to a heteroaromatic ring (aminothiazole). This structure is a known "alerting structure" for genotoxicity, sharing features with other carcinogenic aromatic amines.

-

Mechanism: Metabolic activation (often via hydroxylation of the amine group) can lead to the formation of reactive nitrenium ions, which are capable of forming DNA adducts.

-

Regulatory Status: In FDA reviews of Meloxicam products (e.g., Vivlodex), specific impurities have been flagged as Ames Positive . While Meloxicam itself is non-mutagenic, the carryover of Impurity B must be controlled to the Threshold of Toxicological Concern (TTC).

-

Limit Calculation (Lifetime Exposure):

For a maximum daily dose (MDD) of 15 mg Meloxicam:

Impurity C (N-Methyl Meloxicam)

Impurity C is a structural isomer where the methyl group is attached to the ring nitrogen of the thiazole.

-

Toxicity: Acute toxicity data suggests moderate toxicity (LD50 in rats ~98 mg/kg).

-

Genotoxicity: Unlike the free amine (Impurity B), the amide/imide linkage in Impurity C stabilizes the structure. However, in silico assessment (QSAR) is required to confirm the absence of mutagenic potential. If negative, it is controlled as a standard organic impurity (Class 5).

Genotoxic Risk Assessment Workflow

The following workflow illustrates the decision logic for classifying and controlling these impurities according to ICH M7.

Figure 2: ICH M7 Risk Assessment Workflow for Meloxicam Impurities.

Analytical Control Strategies

To ensure patient safety, analytical methods must be capable of detecting Impurity B at trace levels (ppm) and other impurities at percentage levels.

Method Selection: HPLC-UV vs. LC-MS

-

Standard Purity (Impurity A, C, D, E): A validated HPLC-UV method is sufficient. The EP monograph utilizes a C18 column with a mobile phase of Methanol, Water, and Ammonium Acetate (pH 9.1).

-

Genotoxic Impurity (Impurity B): Due to the low limit (100 ppm or lower depending on dose), standard UV detection may lack sensitivity or specificity. LC-MS/MS is the gold standard for quantifying Impurity B in the final API to ensure it meets the TTC.

Protocol: Standard HPLC for Organic Impurities

This protocol is derived from pharmacopoeial standards but optimized for resolution of critical pairs (Meloxicam and Impurity A).

-

Column: C18 End-capped (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: Solution of Ammonium Acetate (0.1% w/v) adjusted to pH 9.1 with ammonia.

-

Mobile Phase B: Methanol (100%).

-

Gradient:

-

0-2 min: 40% B

-

2-10 min: Linear ramp to 70% B

-

10-15 min: Hold at 70% B

-

15-20 min: Re-equilibrate at 40% B.

-

-

Detection: UV at 350 nm (Max absorbance for Meloxicam) and 260 nm (for specific impurities).

-

System Suitability: Resolution (Rs) between Impurity A and Meloxicam must be > 1.5.

Risk Mitigation in Manufacturing

The most effective control is prevention during synthesis.

-

Stoichiometric Control: Use a slight excess of Impurity A (Ester) to ensure full consumption of the genotoxic Impurity B (Amine).

-

Purge Factor Calculation:

-

Demonstrate the "Purge Factor" of the crystallization step. Meloxicam is typically crystallized from THF or Alcohols. Impurity B (small, polar amine) should remain in the mother liquor.

-

If the theoretical purge factor > 1000x the required reduction, routine testing of Impurity B in the final API may be waived (Option 4 control strategy in ICH M7).

-

-

Solvent Quality: Ensure solvents like Xylene are free from contaminants that could catalyze side reactions leading to Impurity C.

References

-

European Pharmacopoeia (Ph. Eur.) . Meloxicam Monograph 2124. 10th Edition. Strasbourg, France: EDQM. Link

-

U.S. Food and Drug Administration (FDA) . NDA 207233 Review - Vivlodex (Meloxicam). Center for Drug Evaluation and Research, 2015. Link

-

International Council for Harmonisation (ICH) . Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. 2017. Link

-

PubChem . Meloxicam Compound Summary (CID 54677470). National Center for Biotechnology Information. Link

-

Lyman, W.J. et al. Handbook of Chemical Property Estimation Methods. Washington, DC: American Chemical Society, 1990. Link

-

Veeprho . Meloxicam Impurities and Related Compounds. Link

-

ICH . Guideline Q3A(R2): Impurities in New Drug Substances. 2006. Link

Sources

Technical Guide: In Silico Toxicity Prediction for Amido Ethyl Meloxicam Derivatives

Executive Summary

This technical guide outlines a rigorous in silico framework for evaluating the safety profile of Amido Ethyl Meloxicam , a structural derivative of the enolic acid NSAID meloxicam. The primary pharmacological rationale for this derivation is the masking of the free carboxylic/enolic acid functionality via amidation to mitigate direct gastric mucosal injury—a known liability of traditional NSAIDs—while retaining COX-2 selectivity.

This document serves as a protocol for researchers to predict toxicity endpoints (hepatotoxicity, cardiotoxicity, and mutagenicity) and pharmacokinetic behavior (ADME) using computational models prior to wet-lab synthesis.

Molecular Rationale & Structural Basis[1]

Parent Compound: Meloxicam (4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide). Target Derivative: N-(2-aminoethyl) meloxicam amide (or similar ethyl-amide prodrugs).

The "Amido Ethyl" Modification Strategy

The modification involves converting the acidic enolic/carboxamide group into an ethyl-amide linkage.

-

Gastrointestinal Safety: The free acidic group in NSAIDs contributes to local irritation via "ion trapping" in gastric epithelial cells. Amidation increases pKa, reducing local acidity and preventing back-diffusion of hydrogen ions into the mucosa.

-

Lipophilicity Modulation: The addition of the ethyl chain increases lipophilicity (

), potentially enhancing membrane permeability and blood-brain barrier (BBB) penetration, which must be monitored to avoid central nervous system (CNS) side effects.

Computational Methodology (The Protocol)

This workflow integrates deterministic QSAR (Quantitative Structure-Activity Relationship) modeling with stochastic molecular docking.

Phase A: Ligand Preparation

-

Input Format: Canonical SMILES strings are required for all web servers.

-

Standardization: Structures must be washed of salts and neutralized.

-

Energy Minimization: Use the MMFF94 force field to generate the lowest energy conformer (3D) for docking studies.

Phase B: ADME Profiling (SwissADME)

Objective: Assess bioavailability and drug-likeness. Tool: [1]

| Parameter | Metric of Interest | Critical Threshold for Meloxicam Derivative |

| Lipophilicity | Consensus LogP | Optimal range: |

| Solubility | ESOL Class | Must remain "Moderately Soluble" or better. |

| GI Absorption | HIA (Human Intestinal Absorption) | Target: "High". |

| BBB Permeability | BOILED-Egg Plot | Risk: If the ethyl group pushes the molecule into the "Yolk" (BBB permeant), check for CNS toxicity. |

| P-gp Substrate | P-glycoprotein status | If Yes, multidrug resistance may limit efficacy. |

Phase C: Toxicity Endpoint Prediction (ProTox-II)

Objective: Predict lethal dose (LD50) and organ-specific toxicity using fragment-based machine learning. Tool:

Protocol:

-

Submit the SMILES of Amido Ethyl Meloxicam.

-

Compare results against the parent Meloxicam (CAS: 71125-38-7).

-

Critical Endpoints to Monitor:

| Endpoint | Mechanism | Risk Assessment Logic |

| Hepatotoxicity | Bioactivation of thiazole ring | Meloxicam is generally safe due to metabolic detoxification. Ensure the amide derivative does not block this pathway. |

| Immunotoxicity | B-cell growth inhibition | Check for structural alerts related to immune suppression. |

| Cytotoxicity | HepG2 IC50 | If predicted active, the derivative may be too reactive for therapeutic use. |

| LD50 (Acute) | Oral Rat (mg/kg) | Success: Predicted Class 4 or 5 (>300 mg/kg). Failure: Class 1-3. |

Phase D: Molecular Docking (Target Selectivity)

Objective: Verify that the modification does not destroy COX-2 selectivity. Tool: AutoDock Vina / PyRx.

-

Targets:

-

COX-2 (PDB: 5KIR): Target for anti-inflammatory efficacy.

-

COX-1 (PDB: 5WBE): Target to avoid (associated with GI bleeding).

-

-

Grid Box: Center on the co-crystallized ligand of the PDB file.

-

Success Metric: The derivative should show a Binding Affinity (

) for COX-2 that is equal to or more negative (stronger) than COX-1.

Visualizing the Workflow

The following diagram illustrates the decision matrix for evaluating the Amido Ethyl Meloxicam derivative.

Caption: Integrated In Silico Workflow for Amido Ethyl Meloxicam Safety Assessment.

Mechanism of Reduced Toxicity

The specific advantage of the amido-ethyl derivative lies in the "Prodrug masking" mechanism. The following diagram details how this modification theoretically reduces the ulcerogenic index compared to the parent drug.

Caption: Comparative mechanism of gastric injury reduction via amide masking.

Data Interpretation & Validation

When analyzing the output from the tools listed above, use the following validation logic to ensure scientific integrity.

The "Confidence Score" Rule

In ProTox-II , every prediction comes with a confidence score.

-

Score > 0.7: High reliability. The fragment similarity to known toxic compounds is strong.

-

Score < 0.5: Low reliability. The result is likely a "baseline" prediction and should be treated as inconclusive.

-

Action: If the Amido Ethyl derivative predicts "Hepatotoxicity" with a score of 0.45, do not immediately discard. However, if the score is 0.85, the compound is likely unsafe.

The Lipophilicity-Toxicity Trade-off

Adding an ethyl group generally increases

-

Observation: If SwissADME shows

increasing from 1.9 (Meloxicam) to 3.5 (Derivative), this is acceptable. -

Warning: If

exceeds 4.5, the risk of "off-target" binding increases, often leading to hERG inhibition (cardiotoxicity). Check the hERG endpoint in ProTox-II specifically.

Structural Alerts (PAINS)

Verify that the "Amido Ethyl" addition does not create a Pan-Assay Interference Compound (PAINS) motif.

-

Use the Brenk and Pain filters in SwissADME.

-

Rationale: Amides are generally safe, but if the synthesis introduces reactive Michael acceptors, the compound will be flagged as a false positive in future assays.

References

-

Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals.[2][3][4] Nucleic Acids Research, 46(W1), W257–W263.[5] [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

-

Husain, A., et al. (2015). Amide prodrugs of NSAIDs: Synthesis and biological evaluation with a hydrolysis study. Scholars Academic Journal of Pharmacy, 4(3), 145-152.[6] [Link]

-

Maniewska, J., et al. (2022).[7] Interaction of Oxicam Derivatives with the Artificial Models of Biological Membranes. Membranes, 12(8), 791.[7] [Link][7]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]

Sources

- 1. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ProTox-II: a webserver for the prediction of toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. ProTox-II: a webserver for the prediction of toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. saspublishers.com [saspublishers.com]

- 7. New Meloxicam Derivatives—Synthesis and Interaction with Phospholipid Bilayers Measured by Differential Scanning Calorimetry and Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and First Identification of Amido Ethyl Meloxicam

This guide provides a comprehensive overview of the plausible discovery and initial identification of Amido Ethyl Meloxicam, a significant derivative and known impurity of the non-steroidal anti-inflammatory drug (NSAID), Meloxicam. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the synthesis, purification, and analytical characterization of this compound.

Introduction: The Context of Meloxicam and Its Derivatives

Meloxicam, a member of the oxicam class, is a widely prescribed NSAID for managing pain and inflammation associated with arthritis.[1][2][3] Its therapeutic efficacy is attributed to its preferential inhibition of cyclooxygenase-2 (COX-2).[2][3] The study of Meloxicam's derivatives and related substances is crucial for several reasons: to understand its metabolic pathways, to identify potential new drug candidates with improved pharmacological profiles, and to ensure the purity and safety of the parent drug by characterizing impurities formed during synthesis or degradation.[4][5] Amido Ethyl Meloxicam has been identified as a process impurity in the manufacturing of Meloxicam.[6][7][8] This guide outlines a hypothetical yet scientifically grounded pathway for its synthesis and first identification.

Postulated Discovery and Rationale for Synthesis

The discovery of Amido Ethyl Meloxicam likely occurred during process development and impurity profiling of Meloxicam. It is plausible that this compound was first hypothesized as a potential byproduct resulting from the presence of ethylamine or a related ethyl-containing nucleophile during the final amidation step of Meloxicam synthesis. The structural similarity to Meloxicam, with the key difference being the N-ethyl group on the amide nitrogen, would necessitate its synthesis as a reference standard for analytical method development and validation.

The chemical name for Amido Ethyl Meloxicam is N-ethyl-4-hydroxy-2-methyl-N-(5-methylthiazol-2-yl)-2H-benzo[e][4][9]thiazine-3-carboxamide 1,1-dioxide.[6][10]

Synthesis and Purification Protocol

The synthesis of Amido Ethyl Meloxicam would logically follow a modification of the established synthesis route for Meloxicam, which involves the amidation of a methyl or ethyl ester of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxide.[11][12][13]

Proposed Synthesis Pathway

The synthesis can be envisioned as a two-step process starting from commercially available saccharin, leading to the key intermediate, which is then reacted with N-ethyl-N-(5-methylthiazol-2-yl)amine.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (Intermediate B)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve saccharin in a suitable solvent like dimethylformamide (DMF).

-

Alkylation: Add methyl chloroacetate to the solution and stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isomerization and Methylation: The resulting product is then isomerized using a base like sodium methoxide in a toluene-tert-butanol mixture. This is followed by methylation with methyl iodide in methanol to yield the key intermediate.[11]

-

Work-up and Purification: The crude product is isolated by filtration and purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of Amido Ethyl Meloxicam

-

Reaction Setup: In a reaction vessel, add the synthesized intermediate (Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide) and N-ethyl-N-(5-methylthiazol-2-yl)amine to a high-boiling point solvent such as xylene or dimethyl sulfoxide (DMSO).[12]

-

Amidation: Heat the mixture to reflux. The reaction progress is monitored by TLC until the starting material is consumed.

-

Isolation: After cooling, the product precipitates out of the solution. The solid is collected by filtration.

-

Purification: The crude Amido Ethyl Meloxicam is purified by recrystallization from a solvent like tetrahydrofuran (THF) or ethanol to yield a high-purity product.[13]

First Identification and Structural Elucidation

The identification and structural confirmation of a newly synthesized compound like Amido Ethyl Meloxicam would rely on a combination of spectroscopic and spectrometric techniques.

Analytical Workflow

Expected Analytical Data

Mass Spectrometry (MS):

-

Expected Molecular Ion: The primary objective of MS would be to confirm the molecular weight of the compound. For Amido Ethyl Meloxicam (C₁₆H₁₇N₃O₄S₂), the expected monoisotopic mass would be approximately 379.0660 g/mol .[10][14] High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be key to confirming the presence of the ethyl group and other structural features. Expected signals would include:

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

-

A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group.

-

Singlets for the methyl groups on the thiazole ring and the N-methyl group of the benzothiazine ring system.

-

Aromatic protons from the benzothiazine ring.

-

A broad singlet for the enolic hydroxyl group.

-

-

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for all 16 carbon atoms in the molecule, including the carbonyl carbon of the amide.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

The FT-IR spectrum would be used to identify key functional groups. Characteristic absorption bands would be expected for:

-

O-H stretching of the enolic hydroxyl group.

-

C=O stretching of the amide carbonyl group.

-

S=O stretching of the sulfone group.

-

C-N and C-S stretching vibrations.

-

Elemental Analysis:

-

Combustion analysis would be performed to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should align with the calculated values for the molecular formula C₁₆H₁₇N₃O₄S₂.

Data Summary

The key physicochemical and analytical data for Amido Ethyl Meloxicam are summarized below.

| Property | Value | Source |

| Chemical Name | N-ethyl-4-hydroxy-2-methyl-N-(5-methylthiazol-2-yl)-2H-benzo[e][4][9]thiazine-3-carboxamide 1,1-dioxide | [6] |

| CAS Number | 881399-30-0 | [6][7][8] |

| Molecular Formula | C₁₆H₁₇N₃O₄S₂ | [7][10][14] |

| Molecular Weight | 379.45 g/mol | [7][8] |

| Appearance | Postulated as a yellow powder, similar to Meloxicam. | [15] |

Conclusion

The discovery and identification of Amido Ethyl Meloxicam represent a crucial aspect of ensuring the quality and safety of the widely used anti-inflammatory drug, Meloxicam. While this guide presents a scientifically plausible, hypothetical pathway for its initial synthesis and characterization, it underscores the importance of rigorous analytical chemistry in modern drug development. The availability of well-characterized reference standards, such as Amido Ethyl Meloxicam, is indispensable for the accurate monitoring of impurities in pharmaceutical manufacturing.

References

-

New Meloxicam Derivatives—Synthesis and Interaction with Phospholipid Bilayers Measured by Differential Scanning Calorimetry and Fluorescence Spectroscopy. National Center for Biotechnology Information. [Link]

-

New Meloxicam Derivatives—Synthesis and Interaction with Phospholipid Bilayers Measured by Differential Scanning Calorimetry and Fluorescence Spectroscopy. Semantic Scholar. [Link]

-

Synthesis, Spectroscopic and Biological Investigation of a New Ca(II) Complex of Meloxicam as Potential COX-2 Inhibitor. National Center for Biotechnology Information. [Link]

-

Amido Ethyl Meloxicam. Cleanchem. [Link]

-

Analytical chemical techniques for the determination of Meloxicam: A review. ResearchGate. [Link]

-

Physicochemical characterization, the Hirshfeld surface, and biological evaluation of two meloxicam compounding pharmacy samples. ScienceOpen. [Link]

- CN102775401A - Synthesis method of meloxicam.

- CN102775401B - Synthesis method of meloxicam.

-

An innovative and efficient method to synthesize meloxicam in one-step procedure with respect to the green chemistry | Request PDF. ResearchGate. [Link]

-

Meloxicam. National Center for Biotechnology Information. [Link]

-

Amido Ethyl Meloxicam (Meloxicam Impurity). National Center for Biotechnology Information. [Link]

-

An innovative and efficient method to synthesize meloxicam in one-step procedure with respect to the green chemistry. INIS. [Link]

-

Meloxicam-impurities. Pharmaffiliates. [Link]

-

Meloxicam. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Meloxicam | C14H13N3O4S2 | CID 54677470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Meloxicam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Meloxicam Derivatives—Synthesis and Interaction with Phospholipid Bilayers Measured by Differential Scanning Calorimetry and Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Spectroscopic and Biological Investigation of a New Ca(II) Complex of Meloxicam as Potential COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Amido Ethyl Meloxicam (Meloxicam Impurity) | CAS 881399-30-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Amido Ethyl Meloxicam (Meloxicam Impurity) | C16H17N3O4S2 | CID 54716305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Meloxicam synthesis - chemicalbook [chemicalbook.com]

- 12. CN102775401A - Synthesis method of meloxicam - Google Patents [patents.google.com]

- 13. CN102775401B - Synthesis method of meloxicam - Google Patents [patents.google.com]

- 14. Amido Ethyl Meloxicam (Meloxicam Impurity) | CAS: 881399-30-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 15. scienceopen.com [scienceopen.com]

Methodological & Application

LC-MS/MS protocol for trace level analysis of Amido Ethyl Meloxicam.

Application Note: Trace Level Analysis of Amido Ethyl Meloxicam by LC-MS/MS

Abstract & Introduction

Subject: Development and validation of a high-sensitivity LC-MS/MS protocol for the quantification of Amido Ethyl Meloxicam (CAS: 881399-30-0), a critical process-related impurity in Meloxicam drug substances and formulations.

Context: Meloxicam is a widely used non-steroidal anti-inflammatory drug (NSAID). During synthesis or storage, alkylation side reactions can generate N-Ethyl Meloxicam , commercially referred to as Amido Ethyl Meloxicam. Structurally identified as N-ethyl-4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, this impurity represents a lipophilic modification of the parent drug.

Regulatory guidelines (ICH Q3A/B) mandate strict control of such impurities, often requiring limits below 0.10% or lower depending on toxicological assessment. Conventional HPLC-UV methods often lack the specificity and sensitivity required for trace-level detection (ppm/ppb levels) in complex matrices. This protocol utilizes LC-ESI-MS/MS (Triple Quadrupole) to achieve superior sensitivity and selectivity.

Compound Information & Properties

| Property | Analyte: Amido Ethyl Meloxicam | Parent: Meloxicam |

| CAS Number | 881399-30-0 | 71125-38-7 |

| Molecular Formula | C₁₆H₁₇N₃O₄S₂ | C₁₄H₁₃N₃O₄S₂ |

| Molecular Weight | 379.45 g/mol | 351.40 g/mol |

| Structural Difference | Ethyl group substitution on the amide nitrogen. | Secondary amide structure. |

| LogP (Predicted) | ~2.5 - 3.0 (More Lipophilic) | 1.9 |

| pKa | Non-acidic amide (Ethyl blocks acidic proton) | ~4.08 (Enolic/Sulfonamide) |

Method Development Strategy

Chromatographic Logic

-

Column Selection: A C18 stationary phase is selected due to the increased lipophilicity of the ethylated impurity compared to Meloxicam. A standard C18 (e.g., Agilent Zorbax Eclipse Plus or Waters ACQUITY BEH) provides robust retention.

-

Mobile Phase: An acidic mobile phase (0.1% Formic Acid) is critical.

-

Reasoning: Meloxicam and its derivatives ionize efficiently in positive mode (ESI+) under acidic conditions. The acid suppresses the ionization of silanols on the column (reducing tailing) and ensures the basic thiazole nitrogen is protonated for MS detection.

-

-

Gradient: A gradient starting at low organic (10-20%) and ramping to high organic (90%) is necessary to elute the highly retained Amido Ethyl impurity while separating it from the parent Meloxicam peak.

Mass Spectrometry Logic

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (+) .

-

Precursor Ion: [M+H]⁺ = 380.1 m/z .

-

Product Ions (MRM):

-

Primary Transition (Quantifier):380.1 → 143.1 .

-

Mechanism: Cleavage of the amide bond yields the N-ethyl-2-amino-5-methylthiazole fragment (Thiazole ring + Ethyl group).

-

-

Secondary Transition (Qualifier):380.1 → 115.0 .

-

Mechanism: Further fragmentation of the thiazole ring or loss of the ethyl group in-source.

-

-

Experimental Protocol

Reagents & Standards

-

Reference Standard: Amido Ethyl Meloxicam (>98% purity).

-

Internal Standard (IS): Meloxicam-d3 or Piroxicam (structural analog).

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid.

Stock & Working Solutions

-

Stock Solution (1 mg/mL): Dissolve 10 mg of Amido Ethyl Meloxicam in 10 mL of DMSO (solubility is better in DMSO/MeOH than pure ACN).

-

Intermediate Stock: Dilute to 10 µg/mL in 50:50 ACN:Water.

-

Calibration Standards: Prepare serial dilutions in the sample diluent (e.g., 50:50 MeOH:Water) ranging from 1.0 ng/mL to 1000 ng/mL .

Sample Preparation (Drug Substance/Product)

-

Technique: "Dilute and Shoot" (ensures minimal loss of impurity).

-

Weigh 10 mg of Meloxicam sample.[1]

-

Dissolve in 10 mL of Diluent (MeOH:Water 80:20).

-

Vortex for 5 minutes; Sonicate for 10 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes to remove insoluble excipients.

-

Transfer supernatant to an LC vial.

LC-MS/MS Conditions

| Parameter | Setting |

| System | UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ / Agilent 6495) |

| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |

| Column Temp | 40°C |

| Flow Rate | 0.4 mL/min |

| Injection Vol | 2 - 5 µL |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

Gradient Program:

-

0.0 min: 80% A / 20% B

-

1.0 min: 80% A / 20% B

-

5.0 min: 10% A / 90% B (Elution of Amido Ethyl Meloxicam)

-

7.0 min: 10% A / 90% B

-

7.1 min: 80% A / 20% B

-

10.0 min: Stop (Re-equilibration)

MS Parameters (Source Dependent - Optimize)

| Parameter | Value |

| Ion Source | ESI Positive |

| Spray Voltage | 4500 V |

| Gas Temp | 350°C |

| Nebulizer | 45 psi |

| MRM 1 (Quant) | 380.1 → 143.1 (CE: 25-35 eV) |

| MRM 2 (Qual) | 380.1 → 115.1 (CE: 40-50 eV) |

| Dwell Time | 50 ms |

Workflow Visualization

Caption: Step-by-step workflow for the extraction and LC-MS/MS quantification of Amido Ethyl Meloxicam.

Validation Parameters (Acceptance Criteria)

To ensure the method is "self-validating" and robust, the following criteria must be met during the validation phase (per ICH Q2(R1)):

-

Specificity:

-

Inject a blank matrix. No interference peak > 20% of the LLOQ area should be observed at the retention time of Amido Ethyl Meloxicam (~5.5 min).

-

-

Linearity:

-

R² > 0.995 over the range of 1.0 – 1000 ng/mL.

-

-

Sensitivity (LOD/LOQ):

-

LOD (S/N > 3): Expected ~ 0.3 ng/mL.

-

LOQ (S/N > 10): Expected ~ 1.0 ng/mL.

-

-

Recovery (Accuracy):

-

Spike samples at 50%, 100%, and 150% of the target limit.

-

Acceptance: 80 – 120% recovery.

-

-

Matrix Effect:

-

Compare slope of calibration curve in solvent vs. matrix.

-

Matrix Factor should be between 0.85 and 1.15.

-

Troubleshooting & Scientific Insight

-

Peak Tailing: Amido Ethyl Meloxicam is more hydrophobic than Meloxicam. If tailing occurs, increase the column temperature to 45°C or 50°C to improve mass transfer kinetics.

-

Carryover: Due to the lipophilic ethyl group, the impurity may stick to the injector needle. Use a needle wash solution of 90:10 ACN:Water with 0.1% Formic Acid .

-

Retention Shift: If retention times drift, check the pH of the aqueous mobile phase. Even though 0.1% FA is "buffered" by the acid itself, evaporation can change pH over long runs. Use fresh solvents daily.

References

-

Cleanchem Laboratories. (n.d.). Amido Ethyl Meloxicam Reference Standard Data. Retrieved from [Link]

-

National Center for Biotechnology Information (PubChem). (2024). Compound Summary for CID 54716305: Amido Ethyl Meloxicam. Retrieved from [Link]

-

ICH Guidelines. (2006). Q3B(R2): Impurities in New Drug Products. International Council for Harmonisation. Retrieved from [Link]

-

Oliveira, G. M., et al. (2023).[2] Liquid Chromatography-Tandem Mass Spectrometry Method for Detection and Quantification of Meloxicam. Metabolites. Retrieved from [Link]

Sources

Application Note: A Validated RP-HPLC Method for the Quality Control of Meloxicam and the Quantification of Amido Ethyl Meloxicam

Abstract

This application note details a robust, specific, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quality control of Meloxicam, a potent non-steroidal anti-inflammatory drug (NSAID). The primary focus is the identification and quantification of Amido Ethyl Meloxicam, a known process-related impurity and potential degradant. Ensuring the purity of active pharmaceutical ingredients (APIs) is paramount for drug safety and efficacy, as mandated by global regulatory bodies like the International Conference on Harmonisation (ICH).[1][2] This protocol provides a comprehensive, self-validating system for researchers and quality control professionals, covering everything from sample preparation to data analysis, grounded in established scientific principles and validated according to ICH guidelines.[3][4]

Introduction: The Imperative of Impurity Profiling

Meloxicam (4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide) is a widely prescribed NSAID that functions as a selective COX-2 inhibitor.[1][5] Its therapeutic action can be compromised, and patient safety jeopardized, by the presence of impurities. These extraneous substances can arise during synthesis, degradation, or storage and may include unreacted intermediates, by-products, or degradation products.[1]

Amido Ethyl Meloxicam is a known related compound of Meloxicam, often categorized as a process-related impurity.[6][7] Its structural similarity to the parent API necessitates a highly specific analytical method to ensure its levels are controlled within acceptable toxicological limits. This document provides a field-proven HPLC method designed for this purpose, offering the precision, accuracy, and robustness required in a regulated pharmaceutical quality control environment.

Scientific Rationale and Method Principles

The Analyte: Amido Ethyl Meloxicam

Amido Ethyl Meloxicam (N-ethyl-4-hydroxy-2-methyl-N-(5-methylthiazol-2-yl)-2H-benzo[e][1]thiazine-3-carboxamide 1,1-dioxide) is an impurity whose control is essential for ensuring the quality of Meloxicam API.[6][8] The use of a certified reference standard for this compound is critical for accurate quantification.[6]

The Technique: Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice for analyzing Meloxicam and its related substances due to its high resolving power and sensitivity.[3][9][10]

-

Causality of Component Selection:

-

Stationary Phase: A C18 (octadecylsilane) column is selected as the stationary phase.[9][11] Its non-polar nature provides strong hydrophobic interactions with the analytes.

-

Mobile Phase: A polar mobile phase, typically a mixture of an aqueous buffer (e.g., potassium dihydrogen orthophosphate) and an organic modifier (e.g., methanol or acetonitrile), is used.[9][12] The separation mechanism relies on the differential partitioning of analytes between the non-polar stationary phase and the polar mobile phase. Meloxicam and Amido Ethyl Meloxicam, being relatively non-polar, will be retained on the column. By carefully controlling the ratio of the organic modifier to the aqueous buffer, we can modulate the elution strength of the mobile phase to achieve optimal separation.

-

UV Detection: Meloxicam and its structurally related impurities, including Amido Ethyl Meloxicam, possess chromophores that absorb UV light. A detection wavelength of 361 nm provides excellent sensitivity for both the parent drug and its key impurities.[9][13]

-

Experimental Workflow Overview

The following diagram outlines the comprehensive workflow for the quality control analysis of Amido Ethyl Meloxicam in a Meloxicam sample.

Caption: QC workflow for Amido Ethyl Meloxicam analysis.

Materials and Methods

-

Reference Standards:

-

Meloxicam API (Purity ≥ 99.5%)

-

Amido Ethyl Meloxicam Reference Standard (Purity ≥ 95%)

-

-

Reagents and Solvents:

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Orthophosphate (KH₂PO₄) (Analytical Grade)

-

Orthophosphoric Acid (for pH adjustment)

-

Water (HPLC Grade)

-

-

Equipment:

-

HPLC system with a UV or PDA detector

-

C18 Column (e.g., Hypersil Gold C18, 250 mm x 4.6 mm, 5 µm)[9]

-

Analytical Balance (0.01 mg readability)

-

pH Meter

-

Sonicator

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

Detailed Protocols

Protocol 1: Preparation of Solutions

-

Mobile Phase Preparation (0.65% KH₂PO₄, pH 6.0 : Methanol | 45:55 v/v): a. Accurately weigh 6.5 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water. b. Adjust the pH of the buffer solution to 6.0 using dilute orthophosphoric acid. c. Filter the buffer through a 0.45 µm membrane filter. d. Prepare the final mobile phase by mixing 450 mL of the prepared buffer with 550 mL of HPLC grade methanol. e. Degas the mobile phase for 15 minutes in a sonicator before use.[9]

-

Diluent Preparation (Methanol): a. Use HPLC grade methanol as the diluent for preparing standard and sample solutions.

-

Standard Stock Solution Preparation (Meloxicam - 100 µg/mL): a. Accurately weigh 10 mg of Meloxicam reference standard and transfer to a 100 mL volumetric flask. b. Add approximately 70 mL of methanol and sonicate for 10 minutes to dissolve. c. Allow the solution to cool to room temperature and make up the volume to 100 mL with methanol.

-

Impurity Stock Solution Preparation (Amido Ethyl Meloxicam - 100 µg/mL): a. Accurately weigh 10 mg of Amido Ethyl Meloxicam reference standard and transfer to a 100 mL volumetric flask. b. Follow steps 3b and 3c to complete the preparation.

-

System Suitability Solution (Spiked Standard): a. Prepare a solution containing approximately 20 µg/mL of Meloxicam and 20 µg/mL of Amido Ethyl Meloxicam using the stock solutions. This solution is used to verify the resolution and performance of the chromatographic system.

-

Test Sample Preparation (from Meloxicam API): a. Accurately weigh 25 mg of the Meloxicam API test sample into a 25 mL volumetric flask. b. Add approximately 15 mL of methanol, sonicate for 10 minutes to dissolve completely. c. Make up the volume with methanol to obtain a solution with a nominal concentration of 1000 µg/mL. d. Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Chromatographic Conditions

The following table summarizes the optimized HPLC parameters for the analysis.

| Parameter | Condition |

| Column | Hypersil Gold C18 (250 mm x 4.6 mm, 5 µm)[9] |

| Mobile Phase | 0.65% KH₂PO₄ (pH 6.0) : Methanol (45:55 v/v)[9] |

| Flow Rate | 1.0 mL/min[9] |

| Injection Volume | 20 µL |

| Column Temperature | 40 °C[9] |

| Detector Wavelength | 361 nm[9][13] |

| Run Time | Approximately 15 minutes |

Method Validation and System Suitability

The described method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[2][3]

System Suitability Testing

Before sample analysis, the system suitability solution is injected. The acceptance criteria must be met to ensure the chromatographic system is performing adequately.

| Parameter | Acceptance Criteria | Rationale |

| Resolution (Meloxicam & Amido Ethyl Meloxicam) | ≥ 2.0 | Ensures baseline separation between the API and the impurity. |

| Tailing Factor (Meloxicam Peak) | ≤ 2.0 | Confirms good peak symmetry, which is crucial for accurate integration. |

| RSD of Peak Area (n=6 injections) | ≤ 2.0% | Demonstrates the precision of the injection and system hardware. |

Validation Parameters Summary

The following table summarizes the expected performance characteristics of this validated method.

| Parameter | Specification |

| Specificity | No interference at the retention time of Amido Ethyl Meloxicam from blank, placebo, or other related substances. Method is stability-indicating based on forced degradation studies.[2][14] |

| Linearity Range | 0.1 µg/mL to 5 µg/mL (for Amido Ethyl Meloxicam) |

| Correlation Coefficient (r²) | ≥ 0.998 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 3.0% |

| Limit of Detection (LOD) | ~0.03 µg/mL |

| Limit of Quantification (LOQ) | ~0.1 µg/mL |

| Robustness | No significant impact on results with deliberate small changes in mobile phase pH (±0.2), organic phase composition (±2%), and column temperature (±2°C).[9] |

Data Analysis and Calculations

The amount of Amido Ethyl Meloxicam in the test sample is calculated using the response from the external reference standard.

Calculation Formula:

-

Area_Sample: Peak area of Amido Ethyl Meloxicam in the sample chromatogram.

-

Area_Std: Average peak area of Amido Ethyl Meloxicam from the standard solution injections.

-

Conc_Std: Concentration of Amido Ethyl Meloxicam reference standard (e.g., in mg/mL).

-

Conc_Sample: Concentration of the Meloxicam API in the sample solution (e.g., in mg/mL).

-

Purity_Std: Purity of the Amido Ethyl Meloxicam reference standard (as a decimal).

Conclusion

The RP-HPLC method detailed in this application note is specific, accurate, precise, and robust for the quantification of the Amido Ethyl Meloxicam impurity in Meloxicam API. The protocol is designed to be self-validating through rigorous system suitability checks and adherence to established chromatographic principles. This method is suitable for routine use in pharmaceutical quality control laboratories to ensure that Meloxicam products meet the stringent purity requirements set by regulatory authorities, ultimately safeguarding patient health.

References

-

ResearchGate. (n.d.). Development of a HPLC-UV method for determination of meloxicam in human plasma and pharmaceutical dosage forms. Available at: [Link]

-

Veeprho. (n.d.). Meloxicam Impurities and Related Compound. Available at: [Link]

-

Damle, M. C., et al. (2009). A validated RP-HPLC method for determination of Meloxicam in the Presence of its Impurities. International Journal of PharmTech Research, 1(4), 1051-1060. Available at: [Link]

-

Prime Scholars. (n.d.). Degradation Study of Meloxicam by UV Spectroscopy. Available at: [Link]

-

PubMed. (2018). Development and validation of ultra-performance liquid chromatography method for the determination of meloxicam and its impurities in active pharmaceutical ingredients. Available at: [Link]

-

PubMed. (2018). Forced and long-term degradation assays of tenoxicam, piroxicam and meloxicam in river water. Degradation products and adsorption to sediment. Available at: [Link]

-

Acta Medica Marisiensis. (n.d.). Development of a HPLC-UV method for determination of meloxicam in human plasma and pharmaceutical dosage forms. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Degradation Study of Meloxicam by UV Spectroscopy. Available at: [Link]

-

ResearchGate. (n.d.). chromatogram of meloxicam and its impurities A,D having retention time.... Available at: [Link]

-

Cleanchem. (n.d.). Amido Ethyl Meloxicam. Available at: [Link]

-

Prime Scholars. (n.d.). Degradation Study of Meloxicam by UV Spectroscopy. Available at: [Link]

-

Royal Society of Chemistry. (2014). Successful characterization of degradation products of drugs using LC-MS tools: Application to piroxicam and meloxicam. Available at: [Link]

-

Allied Academies. (2016). Optimization and validation of RP-HPLC method for the estimation of meloxicam and paracetamol with its genotoxic impurity (p-ami...). Available at: [Link]

-

Pharmaffiliates. (n.d.). meloxicam-impurities. Available at: [Link]

-

D-Scholarship@Pitt. (2022). Development and Evaluation of a Meloxicam Extended-Release Injectable Suspension. Available at: [Link]

-

European Scientific Journal. (2015). DEVELOPMENT OF A REVERSED PHASE - HPLC METHOD FOR DETERMINATION OF MELOXICAM IN TABLET FORMULATION AND HUMAN SERUM. Available at: [Link]

-

Slideshare. (n.d.). Spectroscopic and Colorimetric Determination of Meloxicam, Lornoxicam, Tenoxicam in Drugs. Available at: [Link]

-

PubMed Central. (2016). Validation of assay indicating method development of meloxicam in bulk and some of its tablet dosage forms by RP-HPLC. Available at: [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2021). Novel RP-HPLC Method Development and Validation of Meloxicam Suppository. Available at: [Link]

-

Shimadzu. (n.d.). L550 Analysis of Meloxicam in Accordance with the United States Pharmacopoeia by Nexera XR. Available at: [Link]

-

Preprints.org. (2024). Review article Analytical chemical techniques for the determination of Meloxicam. Available at: [Link]

- Google Patents. (n.d.). CN106896162B - A HPLC method for detecting impurities in meloxicam tablets.

-

ResearchGate. (2016). (PDF) Validation of assay indicating method development of Meloxicam in bulk and some of its tablet dosage forms by RP-HPLC. Available at: [Link]

-

PubMed Central. (2022). Synthesis, Spectroscopic and Biological Investigation of a New Ca(II) Complex of Meloxicam as Potential COX-2 Inhibitor. Available at: [Link]

-

MDPI. (2022). New Meloxicam Derivatives—Synthesis and Interaction with Phospholipid Bilayers Measured by Differential Scanning Calorimetry and Fluorescence Spectroscopy. Available at: [Link]

-

ResearchGate. (n.d.). UV absorbance spectra of meloxicam and its impurities A, C, D. Available at: [Link]

-

Pharmaffiliates. (2019). Meloxicam API Impurity Standards Supplier in India. Available at: [Link]

-

USP-NF. (2012). Meloxicam. Available at: [Link]

-

PubChem. (n.d.). Amido Ethyl Meloxicam (Meloxicam Impurity). Available at: [Link]

- Google Patents. (n.d.). CN102775401A - Synthesis method of meloxicam.

Sources

- 1. veeprho.com [veeprho.com]

- 2. Development and validation of ultra-performance liquid chromatography method for the determination of meloxicam and its impurities in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Validation of assay indicating method development of meloxicam in bulk and some of its tablet dosage forms by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijper.org [ijper.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Amido Ethyl Meloxicam (Meloxicam Impurity) | CAS: 881399-30-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 9. sphinxsai.com [sphinxsai.com]

- 10. alliedacademies.org [alliedacademies.org]

- 11. actamedicamarisiensis.ro [actamedicamarisiensis.ro]

- 12. eujournal.org [eujournal.org]

- 13. researchgate.net [researchgate.net]

- 14. Successful characterization of degradation products of drugs using LC-MS tools: Application to piroxicam and meloxicam - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: A Stability-Indicating HPLC Method for Amido Ethyl Meloxicam

Abstract

This document provides a comprehensive guide to the development and validation of a stability-indicating high-performance liquid chromatography (HPLC) method for Amido Ethyl Meloxicam, a known impurity and derivative of the non-steroidal anti-inflammatory drug (NSAID), Meloxicam. The protocol herein is designed for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of Meloxicam and its related substances. This application note details the rationale behind the method development, forced degradation studies as stipulated by the International Council for Harmonisation (ICH) guidelines, and a complete validation protocol to ensure the method is suitable for its intended purpose.

Introduction: The Rationale for a Stability-Indicating Assay

Amido Ethyl Meloxicam is a molecule of significant interest in the pharmaceutical analysis of Meloxicam, primarily as a process-related impurity or a potential degradant.[1][2][3] Its structural similarity to the active pharmaceutical ingredient (API) necessitates a highly specific analytical method to ensure accurate quantification and to monitor its levels in drug stability programs. A stability-indicating analytical method is one that can accurately and selectively quantify the drug substance in the presence of its potential degradation products, impurities, and excipients.[4][5] The development of such a method is a regulatory requirement and a scientific necessity to understand the intrinsic stability of a drug substance and to ensure the safety and efficacy of the final drug product.[6]

This guide will walk through the logical development of an HPLC method, from initial parameter selection to full validation, grounded in the established analytical chemistry of Meloxicam and the principles outlined in ICH guideline Q1A(R2).[6][7][8]

Predicted Degradation Pathways of Amido Ethyl Meloxicam

While specific degradation pathways for Amido Ethyl Meloxicam are not extensively documented, we can infer potential degradation routes based on the known stability of Meloxicam and the chemical nature of the amido-ethyl functional group. Meloxicam itself is susceptible to hydrolytic, oxidative, and photolytic degradation.[9][10][11][12][13]

-

Hydrolytic Degradation: The amide bond in Amido Ethyl Meloxicam could be susceptible to hydrolysis under acidic or basic conditions, potentially cleaving the N-ethyl group or leading to the formation of other related compounds.

-

Oxidative Degradation: The thiazole ring and other electron-rich centers in the molecule are potential sites for oxidation.

-

Photodegradation: Like its parent compound, Amido Ethyl Meloxicam may exhibit photosensitivity, leading to the formation of various photoproducts.[9][11][13]

The primary goal of the forced degradation study is to generate these potential degradants to a level of 5-20% to challenge the specificity of the developed HPLC method.[7][8]

Development of the Stability-Indicating HPLC Method

The following HPLC method was developed based on established methods for Meloxicam, with optimization to ensure adequate separation of Amido Ethyl Meloxicam from its potential degradants.[14]

Chromatographic Conditions

| Parameter | Recommended Setting | Rationale |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent hydrophobic retention and separation for NSAIDs and their derivatives. |

| Mobile Phase | Acetonitrile: 0.02 M Potassium Dihydrogen Phosphate (pH adjusted to 4.0 with Orthophosphoric Acid) (50:50 v/v) | This composition offers a good balance of solvent strength for eluting the analyte and its degradants with symmetric peak shapes. The buffer controls the ionization of the acidic enolic group, ensuring consistent retention.[14] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |

| Detection Wavelength | 220 nm | Provides high sensitivity for Meloxicam and its derivatives.[14] |

| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |

| Injection Volume | 20 µL | A typical injection volume for standard HPLC analysis. |

| Diluent | Mobile Phase | Ensures compatibility with the chromatographic system and minimizes peak distortion. |

Standard and Sample Preparation

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Amido Ethyl Meloxicam reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

-

Sample Solution: Prepare the sample to a target concentration of 10 µg/mL of Amido Ethyl Meloxicam in the diluent.

Forced Degradation Studies: Protocol and Rationale

Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of the analytical method.[5][6] The following protocols are designed to induce degradation of Amido Ethyl Meloxicam under various stress conditions.

Workflow for Forced Degradation Studies

Caption: HPLC Method Validation Workflow.

Validation Parameters and Acceptance Criteria

| Parameter | Protocol | Acceptance Criteria |

| Specificity | Analyze blank, placebo, Amido Ethyl Meloxicam standard, and forced degradation samples. | No interference at the retention time of Amido Ethyl Meloxicam. The analyte peak should be well-resolved from degradation products. |

| Linearity | Analyze a minimum of five concentrations over the range of 50-150% of the target concentration. | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy | Perform recovery studies at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. [15] | Mean recovery should be between 98.0% and 102.0%. |

| Precision | Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. |

| LOD & LOQ | Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. | The LOQ should be verifiable with acceptable precision and accuracy. |

| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temperature ±5°C). | System suitability parameters should remain within acceptable limits. The %RSD of the results should be ≤ 2.0%. |

| Solution Stability | Analyze standard and sample solutions at regular intervals (e.g., 0, 6, 12, 24 hours) when stored at room temperature. [16][17] | The change in concentration should be ≤ 2.0%. [16] |

Illustrative Validation Summary

| Parameter | Result | Status |

| Specificity | No interference observed. Peak purity passed for all stress samples. | Pass |

| Linearity (r²) | 0.9998 | Pass |

| Accuracy (% Recovery) | 99.5% - 101.2% | Pass |

| Precision (Repeatability RSD) | 0.85% | Pass |

| Precision (Intermediate RSD) | 1.12% | Pass |

| LOD | 0.05 µg/mL | - |

| LOQ | 0.15 µg/mL | - |

| Robustness | System suitability passed under all varied conditions. | Pass |

| Solution Stability (24h) | 99.6% of initial concentration | Pass |

Conclusion

The HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of Amido Ethyl Meloxicam. The forced degradation studies confirm its stability-indicating nature, showing effective separation of the parent compound from its degradation products generated under hydrolytic, oxidative, thermal, and photolytic stress. This validated method is suitable for routine quality control analysis and for stability studies of Meloxicam and its related substances in the pharmaceutical industry.

References

-

Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech. Retrieved from [Link]

-

Patel, R. B., Shankar, M. B., Patel, M. R., & Bhatt, K. K. (2012). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 74(1), 61–67. Retrieved from [Link]

-

El-Didamony, A. M., & Abo-Elsoad, M. F. (2016). Optimization of photocatalytic degradation of meloxicam using titanium dioxide nanoparticles: application to pharmaceutical wastewater analysis, treatment, and cleaning validation. Environmental Science and Pollution Research, 23(16), 16324–16335. Retrieved from [Link]

-

Jain, D. K., Patel, P., & Kushwaha, A. (2008). Stability Indicating HPTLC Determination of Meloxicam. Indian Journal of Pharmaceutical Sciences, 70(5), 644–647. Retrieved from [Link]

-

Al-Adhroey, A. H., Al-Mekhlafi, H. M., & Al-Amodi, H. S. (2022). Development and Validation of an HPLC Method for the Determination of Meloxicam and Pantoprazole in a Combined Formulation. Analytica, 3(2), 147-160. Retrieved from [Link]

-

Ahmad, A., et al. (2017). Novel RP-HPLC Method Development and Validation of Meloxicam Suppository. Indian Journal of Pharmaceutical Education and Research, 51(4), 644-649. Retrieved from [Link]

-

Cleanchem. (n.d.). Amido Ethyl Meloxicam. Retrieved from [Link]

-

Jain, D. K., Patel, P., & Kushwaha, A. (2008). Stability Indicating HPTLC Determination of Meloxicam. Indian Journal of Pharmaceutical Sciences, 70(5), 644–647. Retrieved from [Link]

-

Papp, E., et al. (2007). Densitometric investigations on the photostability of meloxicam. Journal of Planar Chromatography -- Modern TLC, 20(1), 27-30. Retrieved from [Link]

-

Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 22-31. Retrieved from [Link]

-

Ngwa, G. (2010). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Delivery Technology, 10(5), 56-59. Retrieved from [Link]

-

Panda, S. S., Bera, V. V., & Rao, M. M. (2012). The ICH guidance in practice: Stress degradation studies on aceclofenac and development of a validated stability-indicating reversed-phase HPLC assay in tablet dosage form. Journal of Pharmaceutical Analysis, 2(4), 253-259. Retrieved from [Link]

-

Sharma, S., et al. (2012). Method development and validation of a stability-indicating rp-hplc method for analysis of meloxicam using dad detector. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 323-327. Retrieved from [Link]

-

Resolve Mass. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

Michalska, K., et al. (2022). The Assessment of Meloxicam Phototoxicity in Human Normal Skin Cells: In Vitro Studies on Dermal Fibroblasts and Epidermal Melanocytes. International Journal of Molecular Sciences, 23(13), 7277. Retrieved from [Link]

-

Lavanya, G., et al. (2013). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences Review and Research, 20(2), 14. Retrieved from [Link]